molecular formula C8H5NO2S B1647631 Thieno[2,3-b]pyridine-6-carboxylic acid

Thieno[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B1647631
M. Wt: 179.2 g/mol
InChI Key: MJUWERVDNLIFQL-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-6-carboxylic acid (CAS 478148-97-9) is a high-purity heterocyclic organic compound with the molecular formula C 8 H 5 NO 2 S and a molecular weight of 179.20 g/mol . It serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Derivatives based on the thieno[2,3-b]pyridine scaffold are of significant interest in the development of novel therapeutic agents. Scientific literature indicates that this class of compounds has been explored as dual inhibitors of key enzymes in the eicosanoid biosynthesis pathway, specifically cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Such dual-inhibition activity is a sought-after profile in anti-inflammatory research, with some thieno[2,3-b]pyridine derivatives demonstrating potent anti-inflammatory effects in pre-clinical models . Furthermore, related compounds have been synthesized and studied for their antiviral and antibacterial properties, highlighting the scaffold's versatility . The carboxylic acid functional group at the 6-position makes this compound particularly useful for further chemical modifications, such as the synthesis of amides or esters, to explore structure-activity relationships. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C8H5NO2S

Molecular Weight

179.2 g/mol

IUPAC Name

thieno[2,3-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-2-1-5-3-4-12-7(5)9-6/h1-4H,(H,10,11)

InChI Key

MJUWERVDNLIFQL-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1C=CS2)C(=O)O

Canonical SMILES

C1=CC(=NC2=C1C=CS2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Ester and Carbonate Derivatives
  • Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d): Substituents: Ester at position 2, 5-bromobenzofuran at position 4. Activity: Enhanced anti-proliferative activity against HCT-116 and MDA-MB-231 cancer cells (IC₅₀ values reduced by 30–50% vs. parent compounds) . Solubility: Improved due to ester prodrug-like moieties, facilitating cellular penetration . Key Finding: Esterification mitigates poor solubility of thieno[2,3-b]pyridines while retaining bioactivity .
Carboxamide Derivatives
  • 3-Amino-4-(methoxymethyl)-6-methyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide: Substituents: Methoxymethyl at position 4, sulfamoylphenyl carboxamide at position 2. Activity: Designed for sulfamoyl group interactions with biological targets (e.g., carbonic anhydrases) . Solubility: Moderate, influenced by polar sulfamoyl and methoxymethyl groups .

Substituent Effects on Bioactivity and Stability

Trifluoromethyl and Difluoromethyl Groups
  • 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid: Substituents: Trifluoromethyl (CF₃) at position 4, phenyl at position 5. Key Finding: Electron-withdrawing CF₃ groups increase resistance to oxidative degradation .
  • 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid: Substituents: Difluoromethyl (CHF₂) at position 6, methyl at position 3. Stability: CHF₂ balances lipophilicity and polarity, optimizing pharmacokinetics .

Fused Heterocyclic Systems

Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines
  • Example: 7-(2-Thienyl)-3-hydropyrimidino[4',5':4,5]thieno[2,3-b]pyridine-4-one (7): Structure: Fused pyrimidine ring at positions 4' and 5'. Activity: Broad-spectrum activity due to expanded π-conjugation and hydrogen-bonding sites . Key Finding: Pyrimidine fusion introduces rigidity, improving target selectivity .
Bis-Heterocyclic Derivatives (Thieno[2,3-b]thiophene Motifs)
  • Bis-pyridinothieno[2,3-b]thiophene derivatives: Structure: Dual thieno[2,3-b]thiophene cores linked via pyridine. Solubility: Variable; nitrile derivatives (e.g., compound 7) show improved solubility .

Comparative Analysis Table

Compound Name Substituents/Modifications Biological Activity Solubility/Stability Key Finding
Thieno[2,3-b]pyridine-6-carboxylic acid Carboxylic acid at 6-position Anti-proliferative (potential) Low solubility Planar core with functional group torsion
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d) Ester at 2, bromobenzofuran at 6 IC₅₀: 2.1 µM (HCT-116) High (ester prodrug) Enhanced cellular uptake via ester hydrolysis
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid CF₃ at 4, phenyl at 6 Metabolic stability Moderate (lipophilic CF₃) Improved pharmacokinetics
Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine-4-one (7) Fused pyrimidine ring Broad-spectrum Solubility varies with substituents Rigid framework enhances target binding

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]pyridine-6-carboxylic acid typically involves multistep procedures to construct the fused thienopyridine core while introducing the carboxylic acid functional group at the 6-position. Key methodologies include cyclization reactions and functional group transformations, as evidenced by crystallographic and spectroscopic studies.

Cyclization of Thiophene Derivatives

A primary route involves the cyclization of substituted thiophene precursors. For example, thiophene-2-carboxamide derivatives undergo thermal or acid-catalyzed cyclization to form the thieno[2,3-b]pyridine scaffold. In one reported synthesis, heating thiophene-2-carboxamides in formic acid facilitates ring closure, yielding the fused heterocyclic system. The carboxylic acid group is introduced either during cyclization or via post-synthetic modification, such as hydrolysis of ester intermediates.

Functional Group Introduction

The carboxylic acid moiety at the 6-position is often incorporated through oxidation or hydrolysis. For instance, methyl esters of thieno[2,3-b]pyridine can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This step is critical for ensuring the compound’s reactivity in downstream applications, such as salt formation or conjugation with bioactive molecules.

Structural and Crystallographic Insights

X-ray crystallography has been instrumental in elucidating the molecular geometry of this compound. The fused thienopyridine system adopts a nearly planar conformation (r.m.s. deviation = 0.0194 Å), with slight deviations due to the carboxylic acid group (dihedral angle = 11.9°) and substituents on the benzene ring (dihedral angle = 71.1°). Intramolecular N–H⋯O hydrogen bonds stabilize the structure, forming an S(6) ring motif, while intermolecular O–H⋯N hydrogen bonds and π-π interactions (centroid distances = 3.38–3.70 Å) contribute to crystal packing.

Table 1: Key Structural Parameters from Crystallographic Analysis
Parameter Value
Thienopyridine planarity 0.0194 Å (r.m.s. dev.)
Carboxylic acid dihedral 11.9°
Benzene ring dihedral 71.1°
N–H⋯O bond length 2.03 Å
π-π interaction distances 3.38–3.70 Å

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent and temperature significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates by stabilizing transition states, while elevated temperatures (80–120°C) are often required to overcome kinetic barriers. For example, refluxing in formic acid (100°C, 12 hours) achieves cyclization yields exceeding 70%.

Purification and Characterization

Post-synthetic purification involves column chromatography (silica gel, eluent: chloroform/methanol) followed by recrystallization from ethanol or aqueous mixtures. Structural validation employs:

  • IR spectroscopy : Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and aromatic C–H bonds.
  • NMR spectroscopy : ¹H NMR reveals distinct aromatic proton signals (δ 6.5–8.5 ppm), while ¹³C NMR identifies the carboxylic carbon at ~170 ppm.
  • Elemental analysis : Validates molecular formula (C₁₄H₉FNO₂S) and purity (>95%).

Challenges and Limitations

Regioselectivity and Byproduct Formation

The synthesis of thieno[2,3-b]pyridine derivatives often faces challenges in regioselectivity, particularly when introducing substituents. For example, disordered fluorine atoms in related compounds (occupancy ratio 0.545:0.455) highlight the difficulty in controlling substituent orientation during cyclization.

Scalability

Industrial-scale production requires optimization of reaction conditions to minimize costs and waste. Continuous flow reactors and catalytic methods are under investigation to improve yields and reduce reliance on hazardous reagents.

Q & A

Q. What are the common synthetic routes for Thieno[2,3-b]pyridine-6-carboxylic acid and its derivatives?

this compound derivatives are typically synthesized via cyclization reactions or functional group modifications. For example, derivatives like 4-(3-fluoroanilino)this compound are prepared by reacting hydrazonoyl halides with substituted nitriles under reflux conditions in toluene or acetonitrile . Another approach involves condensation of 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile with reagents like chloroacetone or ethyl chloroacetate to form thieno[2,3-b]pyridine scaffolds . Key steps include optimizing reaction temperature (e.g., 80–100°C) and catalyst selection (e.g., palladium for cross-coupling reactions) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Structural elucidation relies on:

  • X-ray crystallography : Determines bond lengths (e.g., C–C = 1.36–1.48 Å), dihedral angles (e.g., carboxylic acid group twisted 11.9° from the thienopyridine plane), and π-π interactions (centroid distances = 3.38–3.70 Å) .
  • NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.1–8.2 ppm) and confirms substituent positions .
  • Elemental analysis : Validates purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can crystallographic disorder in Thieno[2,3-b]pyridine derivatives be resolved during refinement?

In structures like 4-(3-fluoroanilino)this compound, fluorine atoms may exhibit positional disorder. To address this:

  • Use anisotropic displacement parameters for disordered atoms .
  • Apply occupancy refinement (e.g., 0.545:0.455 ratio for meta-site fluorine disorder) .
  • Exclude conflicting reflections (e.g., (022) reflection) during final refinement cycles .
  • Validate results with residual density maps (R factor < 0.05) .

Q. What experimental strategies are effective for studying hydrogen bonding and supramolecular assembly in these compounds?

Key methods include:

  • Single-crystal X-ray diffraction : Identifies intramolecular hydrogen bonds (e.g., N–H⋯O, O–H⋯N) and S(6) ring motifs .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability influenced by hydrogen-bonded networks .
  • DFT calculations : Predicts interaction energies (e.g., O–H⋯N bonds: ~25 kJ/mol) and optimizes molecular geometry .
  • Solvent screening : Polar solvents like DMF enhance π-π stacking, while nonpolar solvents favor isolated chains .

Q. How can researchers design antimicrobial activity assays for Thieno[2,3-b]pyridine derivatives?

  • Strain selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to evaluate broad-spectrum activity .
  • Dose-response testing : Prepare derivatives at 1–100 µM concentrations in DMSO and measure minimum inhibitory concentration (MIC) .
  • Control groups : Include reference antibiotics (e.g., ampicillin) and solvent-only controls to isolate compound effects .
  • Mechanistic studies : Perform time-kill assays or fluorescence microscopy to assess membrane disruption .

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Carboxylic acid substitution : Esterification (e.g., ethyl ester) reduces polarity, enhancing cell permeability but decreasing solubility .
  • Aromatic substituents : Electron-withdrawing groups (e.g., -F, -Cl) improve antibacterial activity by increasing electrophilicity .
  • Heterocyclic fusion : Adding thiadiazole or pyrimidine rings extends π-conjugation, potentially boosting DNA intercalation .

Q. How should researchers address contradictions in biological activity data between structurally similar derivatives?

  • Replicate experiments : Confirm results across multiple batches and labs .
  • Assay standardization : Control variables like pH, inoculum size, and incubation time .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding modes with target proteins (e.g., DNA gyrase) .
  • Metabolite profiling : Assess compound stability in assay media via LC-MS to rule out degradation .

Q. What role do solvent systems play in optimizing the synthesis of Thieno[2,3-b]pyridine derivatives?

  • Polar aprotic solvents (DMF, DMSO) : Enhance reaction rates for cyclization but may promote side reactions .
  • Nonpolar solvents (toluene, acetonitrile) : Improve crystallinity and yield in reflux conditions (e.g., 70% yield in toluene vs. 50% in DMF) .
  • Solvent mixtures : Combine toluene/acetonitrile (1:1) to balance solubility and reaction kinetics .

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